

Marina Blue: Application Notes and Protocols for Flow Cytometry Panel Design

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Compound of Interest

Compound Name: Marina blue

Cat. No.: B1147971

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Introduction

Marina Blue is a fluorescent dye that is excited by ultraviolet (UV) light and emits in the blue region of the spectrum.^{[1][2]} This unique spectral profile makes it a valuable tool for multicolor flow cytometry panel design, particularly when seeking to expand the number of parameters in a panel by utilizing the UV laser. This document provides detailed application notes and protocols for the effective incorporation of **Marina Blue** into flow cytometry experiments.

Spectral Properties and Data Presentation

Careful consideration of a fluorochrome's spectral properties is paramount for successful panel design. **Marina Blue** is optimally excited by a UV laser (approximately 355-365 nm) and has its peak emission in the blue channel.^{[1][2][3][4][5]}

Table 1: Spectral Characteristics of **Marina Blue**

Property	Wavelength (nm)
Excitation Maximum	~365[2][3][4][5]
Emission Maximum	~460[2][3][4][5]
Common Laser Line	355[2]
Common Emission Filter	450/50[2]

Table 2: Brightness and Photophysical Characteristics of **Marina Blue**

Property	Value
Brightness Indicator	Dim
Quantum Yield	0.89[6]
Extinction Coefficient (ϵ)	18,700 $\text{cm}^{-1}\text{M}^{-1}$ [6]
Brightness Intensity*	16,643[6]

*Brightness intensity is calculated as (Extinction Coefficient * Quantum Yield) / 1000. This value is a relative measure and can be influenced by instrument settings and conjugation.

Panel Design Considerations with Marina Blue

When incorporating **Marina Blue** into a multicolor panel, several key factors must be addressed to ensure optimal data quality.

- Brightness and Antigen Density:** **Marina Blue** is generally considered a dim fluorophore. Therefore, it is best suited for the detection of highly expressed antigens.[7] Assigning **Marina Blue** to antibodies targeting antigens with low or unknown expression levels may result in poor signal resolution.
- Minimizing Spectral Overlap:** While **Marina Blue**'s excitation by the UV laser separates it from many commonly used fluorochromes excited by blue, yellow-green, or red lasers, potential spillover into adjacent channels should be carefully managed.[7][8][9]

- Spillover into the Violet Laser Channels: The emission of **Marina Blue** may overlap with fluorochromes excited by the violet (405 nm) laser, such as Brilliant Violet™ 421 or Pacific Blue™. Careful compensation is required.
- Instrumentation: The specific laser and filter configuration of your flow cytometer will significantly impact spectral overlap.^{[9][10]} It is crucial to consult your instrument's specifications.

3. Controls:

- Compensation Controls: Single-stained compensation controls are essential for each fluorophore in the panel, including **Marina Blue**, to accurately calculate and correct for spectral overlap.^{[9][10]}
- Fluorescence Minus One (FMO) Controls: FMO controls are critical for determining the spread of fluorescence from other channels into the **Marina Blue** detector and for setting accurate gates.^[10]

Experimental Protocols

This section provides a general protocol for cell surface and intracellular staining using a **Marina Blue**-conjugated antibody. Note: This is a template and should be optimized for your specific cell type, antigen, and experimental conditions.

Protocol 1: Cell Surface Staining

Materials:

- Cells of interest (single-cell suspension)
- Phosphate-Buffered Saline (PBS)
- Flow Cytometry Staining Buffer (e.g., PBS with 2% FBS and 0.05% sodium azide)
- **Marina Blue**-conjugated primary antibody
- Other fluorochrome-conjugated antibodies for the panel

- Viability dye (compatible with UV excitation if necessary)
- Fc block (optional, to reduce non-specific binding)
- 5 mL polystyrene tubes

Procedure:

- Cell Preparation: Prepare a single-cell suspension of your cells of interest. Ensure cell viability is high.
- Cell Counting: Count the cells and adjust the concentration to 1×10^7 cells/mL in Flow Cytometry Staining Buffer.
- Fc Blocking (Optional): If your cells express Fc receptors, incubate with an Fc blocking reagent for 10-15 minutes at 4°C.
- Antibody Staining:
 - Aliquot 100 μ L of the cell suspension (1×10^6 cells) into each tube.
 - Add the predetermined optimal concentration of the **Marina Blue**-conjugated antibody and other antibodies in your panel.
 - Vortex gently and incubate for 20-30 minutes at 4°C, protected from light.
- Washing:
 - Add 2 mL of Flow Cytometry Staining Buffer to each tube.
 - Centrifuge at 300-400 x g for 5 minutes at 4°C.
 - Decant the supernatant.
 - Repeat the wash step.
- Resuspension: Resuspend the cell pellet in 300-500 μ L of Flow Cytometry Staining Buffer.
- Data Acquisition: Analyze the samples on a flow cytometer equipped with a UV laser.

Protocol 2: Intracellular Staining (e.g., for Cytokines or Transcription Factors)

Materials:

- All materials from Protocol 1
- Fixation Buffer (e.g., 4% paraformaldehyde)
- Permeabilization Buffer (e.g., saponin-based buffer)

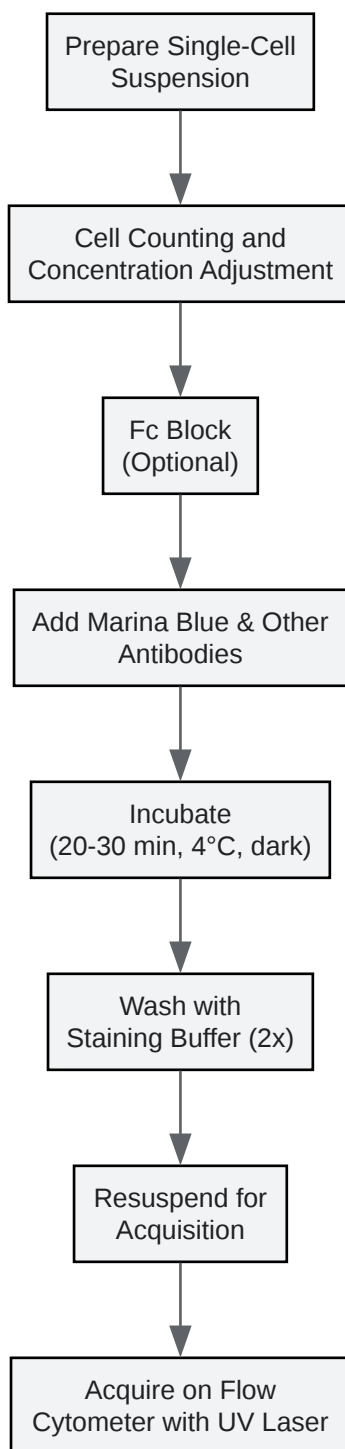
Procedure:

- Cell Surface Staining: Follow steps 1-5 of Protocol 1.
- Fixation:
 - After the final wash, resuspend the cell pellet in 100 μ L of Fixation Buffer.
 - Incubate for 15-20 minutes at room temperature, protected from light.
- Washing:
 - Add 2 mL of Permeabilization Buffer to each tube.
 - Centrifuge at 500-600 x g for 5 minutes at 4°C.
 - Decant the supernatant.
- Intracellular Staining:
 - Resuspend the cell pellet in 100 μ L of Permeabilization Buffer.
 - Add the predetermined optimal concentration of the **Marina Blue**-conjugated intracellular antibody.
 - Vortex gently and incubate for 30-45 minutes at room temperature, protected from light.
- Washing:

- Add 2 mL of Permeabilization Buffer to each tube.
- Centrifuge at 500-600 x g for 5 minutes at 4°C.
- Decant the supernatant.
- Resuspension: Resuspend the cell pellet in 300-500 µL of Flow Cytometry Staining Buffer.
- Data Acquisition: Analyze the samples on a flow cytometer.

Visualization of Workflows and Concepts

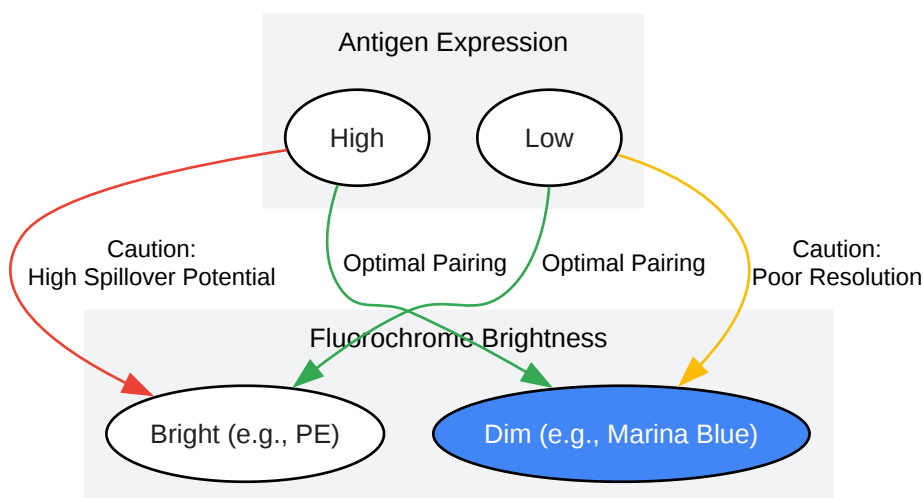
Experimental Workflow for Cell Surface Staining



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Caption: Workflow for cell surface staining with **Marina Blue**.

Logical Relationship in Panel Design



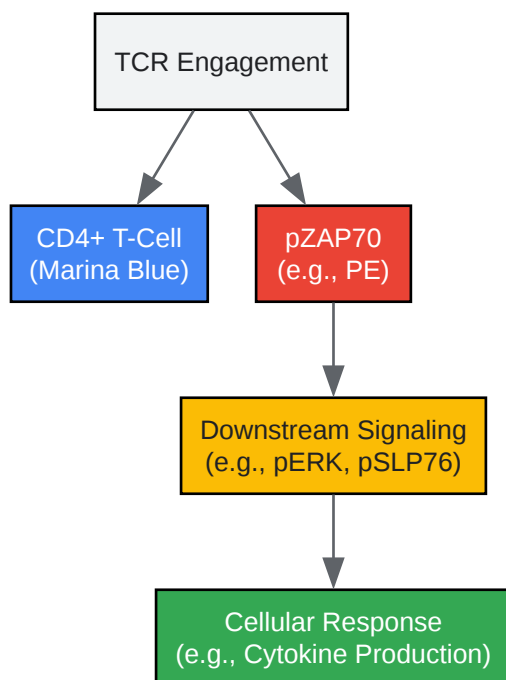
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Caption: Matching fluorochrome brightness to antigen density.

Signaling Pathway Application Example

While **Marina Blue** can be used for any surface or intracellular marker with high expression, its inclusion in panels for studying signaling pathways can be advantageous by freeing up space on other lasers for key phospho-specific antibodies often conjugated to brighter fluorochromes.

Consider a simplified T-cell activation pathway. A researcher might want to identify a specific T-cell subset while simultaneously measuring an early signaling event like ZAP70 phosphorylation.



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Caption: T-cell signaling with **Marina Blue** for subset identification.

In this example, using the relatively dim **Marina Blue** for the abundant CD4 marker allows for the use of a bright fluorochrome like PE for the critical, and often less abundant, phosphorylated ZAP70.

Conclusion

Marina Blue is a valuable addition to the flow cytometrist's toolkit, enabling the expansion of multicolor panels through the use of the UV laser. By understanding its spectral properties, particularly its dim nature, and by carefully designing panels with appropriate controls, researchers can successfully integrate **Marina Blue** to gain deeper insights into complex biological systems.

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